molecular formula C16H24N4O B10964489 3-Cyclopentyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

3-Cyclopentyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B10964489
M. Wt: 288.39 g/mol
InChI Key: AKSCTUFIGZBNJR-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOPENTYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal drug.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic drug with a piperazine moiety.

Uniqueness

3-CYCLOPENTYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group and a pyrimidinyl group on the piperazine ring differentiates it from other piperazine derivatives, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

3-cyclopentyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C16H24N4O/c21-15(7-6-14-4-1-2-5-14)19-10-12-20(13-11-19)16-17-8-3-9-18-16/h3,8-9,14H,1-2,4-7,10-13H2

InChI Key

AKSCTUFIGZBNJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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